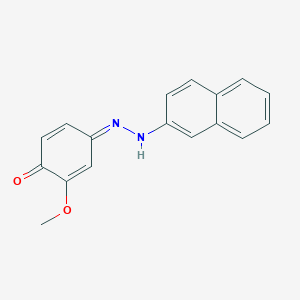
(4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is a chemical compound with potential applications in scientific research. It is a member of the hydrazone family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been reported to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one in lab experiments is its potential as a photosensitizer in photodynamic therapy. Another advantage is its diverse biological activities, which make it a promising candidate for further investigation. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the investigation of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. One direction is to further explore its potential as a photosensitizer in photodynamic therapy. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the mechanism of action of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one should be further elucidated to better understand its biological activities.
Synthesemethoden
The synthesis of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been described in the literature. One method involves the reaction of 2-hydrazinyl-1-naphthol with 2-methoxycyclohexanone in the presence of acetic acid. The resulting product is ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. Other methods have also been reported.
Wissenschaftliche Forschungsanwendungen
((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has potential applications in scientific research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have anti-inflammatory, antifungal, and antibacterial properties. In addition, ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been investigated for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
Molekularformel |
C17H14N2O2 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-17-11-15(8-9-16(17)20)19-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3/b19-15- |
InChI-Schlüssel |
SRGKFZRLRPQJTG-CYVLTUHYSA-N |
Isomerische SMILES |
COC1=C/C(=N\NC2=CC3=CC=CC=C3C=C2)/C=CC1=O |
SMILES |
COC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O |
Kanonische SMILES |
COC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282895.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282896.png)
![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methoxybenzamide](/img/structure/B282901.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide](/img/structure/B282902.png)
![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282905.png)
![2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282906.png)
![2-bromo-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282907.png)
![2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282908.png)
![2-bromo-N-{4-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282910.png)
![2-bromo-N-{4-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282911.png)
![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282915.png)
![4-fluoro-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282916.png)
![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B282918.png)